N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide

Description

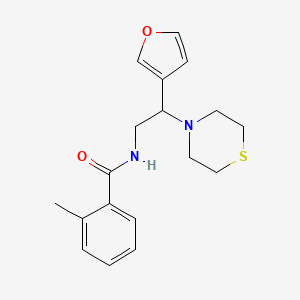

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group linked via an ethyl chain to a thiomorpholino (a sulfur-containing morpholine analog) and a furan-3-yl moiety. The thiomorpholino group may enhance lipophilicity and binding affinity, while the furan ring could contribute to pesticidal or bioactive properties .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-9-22-13-15)20-7-10-23-11-8-20/h2-6,9,13,17H,7-8,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMQZJYHTKJQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions where a suitable leaving group is replaced by the thiomorpholine moiety.

Benzamide Formation: The final step involves the formation of the benzamide group through the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Furanones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and thiomorpholine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity . The benzamide group can interact with receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Thiomorpholino vs. Hydroxy/Dimethyl Groups

The target compound’s thiomorpholinoethyl group differs from the hydroxy-dimethyl group in ’s compound. The sulfur atom in thiomorpholino may increase lipophilicity, improving membrane permeability in biological systems compared to the hydrophilic hydroxy group. However, the hydroxy-dimethyl structure in ’s compound is optimized for metal coordination in catalysis, a feature absent in the target compound .

Furan Ring vs. Aromatic Substituents

The furan-3-yl group in the target compound is structurally analogous to fenfuram’s furan ring, which is essential for fungicidal activity . In contrast, mepronil’s isopropoxyphenyl group provides steric bulk and hydrophobicity, favoring pesticidal efficacy. The furan ring’s electron-rich nature may enhance interactions with biological targets, such as enzymes or receptors.

Therapeutic Potential vs. Antiviral Analogs

Compound 19 () demonstrates that methylbenzamide derivatives with cyclic amines (e.g., azetidine) exhibit antiviral activity by targeting viral proteases. The target compound’s thiomorpholino group could similarly modulate pharmacokinetics, though its efficacy would depend on substituent positioning and electronic effects .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique structural components, including a furan ring, a thiomorpholine moiety, and a benzamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for diverse interactions with biological targets, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the furan ring and thiomorpholine moiety facilitates hydrogen bonding and hydrophobic interactions, which are essential for modulating enzyme activity.

Anticancer Potential

Recent studies have indicated that this compound may play a role in cancer research. Specifically, it has shown promise in evaluating the proliferative status of solid tumors, suggesting its potential application in cancer diagnostics and therapeutics. The mechanism through which it exerts anticancer effects may involve the inhibition of specific tumor-associated enzymes or pathways.

Cytotoxicity Assays

In vitro studies have been conducted to assess the cytotoxic effects of similar furan-based compounds against various cancer cell lines. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed IC50 values indicating significant cytotoxicity against HeLa cells . While specific data for this compound is not yet available, these findings highlight the importance of further exploration into its cytotoxic properties.

Comparative Analysis with Analog Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Kojic Acid | - | 24.09 | Positive control for tyrosinase inhibition |

| Analog 1 | - | 17.62 | Moderate tyrosinase inhibitor |

| Analog 3 | - | 1.12 | Strongest tyrosinase inhibitor among tested analogs |

This table illustrates the varying degrees of inhibitory activity among related compounds, emphasizing the need for targeted research on this compound to establish its specific biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.